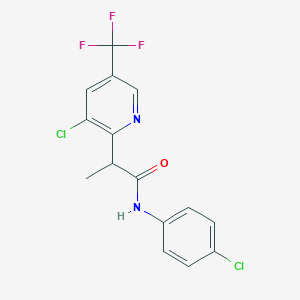

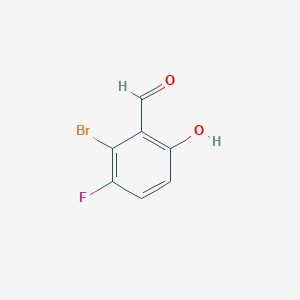

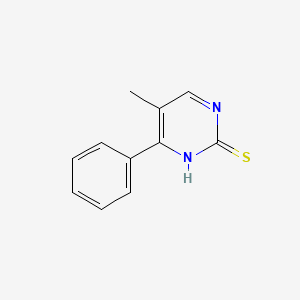

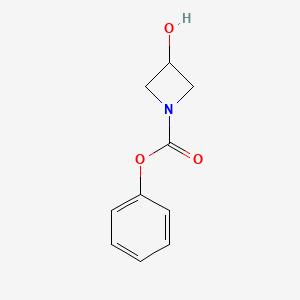

![molecular formula C15H14FNOS B2488739 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide CAS No. 896356-50-6](/img/structure/B2488739.png)

3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated compounds often involves intricate chemical reactions, aiming to introduce fluorine or fluorinated groups into the molecule, enhancing its physical and chemical properties. Techniques such as cross-coupling reactions and diazotization have been applied for the synthesis of fluorinated biphenyls, which share a similarity in the process of introducing fluorine atoms into aromatic compounds (Qiu et al., 2009). These methods highlight the complexity and the necessary conditions for the successful synthesis of fluorinated organic compounds, which can be related to the synthesis of 3-[(4-Fluorophenyl)sulfanyl]-N-phenylpropanamide.

Molecular Structure Analysis

Understanding the molecular structure of this compound involves analyzing its fluorinated moieties and how these influence the overall molecular architecture. The introduction of a fluorine atom, known for its electronegativity, significantly affects the molecular interactions and stability of the compound. Studies on similar fluorinated compounds have shown that fluorine atoms can enhance the stability and alter the electronic distribution within the molecule, affecting its reactivity and physical properties (Moskalik, 2023).

Chemical Reactions and Properties

The presence of fluorine in organic compounds often leads to unique chemical reactivities, such as increased stability against metabolic degradation and altered pharmacokinetic properties. The chemical reactions involving fluorinated compounds can include substitutions, eliminations, and additions, where the fluorine atom plays a crucial role in determining the reaction pathway and the stability of the intermediates and final products. The chemical properties of fluorinated compounds, including this compound, are influenced by the strong C-F bond, which imparts a high degree of resistance to hydrolysis and oxidative conditions (Efremov, 2005).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and density, are significantly influenced by the fluorinated groups within its structure. Fluorinated compounds are generally characterized by their high thermal and chemical stability, low surface energy, and unique solubility properties. These characteristics are attributed to the strong electronegativity of fluorine and its ability to form stable bonds with carbon, affecting the compound's physical behavior in different environments (Wang et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with other molecules, are pivotal for its potential applications. The fluorine atoms contribute to its high stability and reactivity towards nucleophilic substitution reactions, making it a valuable compound in organic synthesis and potentially in pharmaceutical development. Its interaction with biological molecules can be influenced by the fluorine's electronic effects, offering insights into its mechanism of action and potential biological activities (Zhang et al., 2023).

Wirkmechanismus

Target of Action

The primary target of the compound 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the glycolysis pathway. This enzyme plays a crucial role in regulating carbohydrate metabolism and maintaining glucose homeostasis.

Mode of Action

It is known to interact with its target, glucokinase . The interaction between the compound and its target could lead to changes in the enzymatic activity of Glucokinase, potentially influencing the rate of glucose metabolism.

Biochemical Pathways

The compound’s interaction with Glucokinase affects the glycolysis pathway . Glycolysis is a critical biochemical pathway responsible for the breakdown of glucose, providing energy in the form of ATP and precursors for other biochemical pathways. Any changes in this pathway could have downstream effects on energy production and other metabolic processes.

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS/c16-12-6-8-14(9-7-12)19-11-10-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMKWKRDHINZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)

![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)